N-(3-甲基异噻唑-5-基)吡啶酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

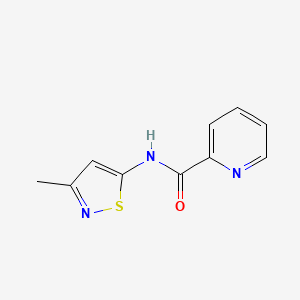

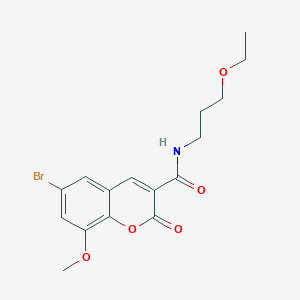

N-(3-methylisothiazol-5-yl)picolinamide is a useful research compound. Its molecular formula is C10H9N3OS and its molecular weight is 219.26. The purity is usually 95%.

BenchChem offers high-quality N-(3-methylisothiazol-5-yl)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylisothiazol-5-yl)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

多晶型和结晶机理

该化合物已被研究其多晶型和结晶机理 . 像这种含酰胺的化合物的超分子结构高度依赖于侧链取代基 . 溶剂、柔性和酰胺-酰胺相互作用的存在/不存在的变化可以调节含酰胺的异恶唑化合物之间的竞争 .

杀生物剂

异噻唑啉酮,包括该化合物,由于其抑菌和抑菌活性被用作杀生物剂 . 它们是有效的,但也是强烈的致敏剂,会引起皮肤刺激和过敏,并可能造成生态毒理学危害 .

抗菌活性

噻唑,包括该化合物,已被发现具有抗菌特性 . 它们已用于合成各种药物,并在治疗各种疾病方面显示出潜力 .

抗真菌活性

异噻唑啉酮,包括该化合物,已被用作抗真菌剂 . 它们已被发现能有效地控制各种类型的真菌的生长 .

抗癌活性

噻唑衍生物,包括该化合物,已被研究其抗癌活性 . 它们在治疗各种类型的癌症方面显示出潜力 .

抗炎活性

噻唑,包括该化合物,已被发现具有抗炎特性 . 它们已用于合成各种药物,并在治疗各种炎症性疾病方面显示出潜力 .

抗病毒活性

噻唑,包括该化合物,已被发现具有抗病毒特性 . 它们已用于合成各种药物,并在治疗各种病毒感染方面显示出潜力 .

工业应用

生化分析

Biochemical Properties

N-(3-methylisothiazol-5-yl)picolinamide interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to be involved in the bioactivation process mediated by cytochrome P450 enzymes, including cytochrome P450 3A4, 1A2, and 2D6 in humans, and cytochrome P450 2A2, 3A1, and 3A2 in rats . This interaction suggests that N-(3-methylisothiazol-5-yl)picolinamide may play a role in drug metabolism and detoxification processes.

Cellular Effects

The effects of N-(3-methylisothiazol-5-yl)picolinamide on cells and cellular processes are not fully understood yet. It is known that the compound can influence cell function through its interactions with various biomolecules. For example, it has been shown to exhibit high in vitro NADPH-dependent covalent binding to microsomal proteins , which could potentially impact cellular signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(3-methylisothiazol-5-yl)picolinamide involves its bioactivation to a chemically reactive intermediate. This process is mediated by cytochrome P450 enzymes and results in the formation of a glutathione conjugate . The glutathione conjugation occurs on the 4-C position of the isothiazole ring . This mechanism of bioactivation via sulfur oxidation followed by glutathione attack at the 4-position with subsequent loss of water results in the formation of the glutathione conjugate .

Metabolic Pathways

N-(3-methylisothiazol-5-yl)picolinamide is involved in metabolic pathways mediated by cytochrome P450 enzymes These enzymes play a crucial role in drug metabolism and detoxification processes

属性

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCXWDMETIHYCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2396151.png)

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2396153.png)

![tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B2396157.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2396161.png)

![3-(3,4-Dimethylphenyl)-8-(thiophen-2-ylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2396164.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2396169.png)

![2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B2396170.png)